![molecular formula C11H12N4O2 B11324978 3-(1H-tetrazol-1-yl)phenyl butanoate](/img/structure/B11324978.png)
3-(1H-tetrazol-1-yl)phenyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-tetrazol-1-yl)phenyl butanoate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a butanoate ester. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids . This compound is of interest in various fields, including pharmaceuticals, due to its potential biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)phenyl butanoate typically involves the formation of the tetrazole ring followed by esterification. One common method to synthesize tetrazole derivatives is through the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc oxide or cobalt oxide . For example, benzonitrile can be reacted with sodium azide in dimethylformamide (DMF) at elevated temperatures to form the tetrazole ring.
The esterification process involves reacting the tetrazole derivative with butanoic acid or its derivatives under acidic or basic conditions to form the butanoate ester .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact . The use of non-toxic reagents and catalysts, along with efficient extraction and purification methods, is also emphasized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-tetrazol-1-yl)phenyl butanoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the ester group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce reduced tetrazole derivatives .
Wissenschaftliche Forschungsanwendungen
3-(1H-tetrazol-1-yl)phenyl butanoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl butanoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate various biological processes, such as enzyme inhibition or receptor activation, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-1H-tetrazole: Similar structure but lacks the butanoate ester group.
1H-tetrazole-5-thiol: Contains a thiol group instead of the ester group.
Tetrazole derivatives with different substituents: Various tetrazole derivatives with different functional groups attached to the phenyl ring.
Uniqueness
3-(1H-tetrazol-1-yl)phenyl butanoate is unique due to the presence of both the tetrazole ring and the butanoate ester group. This combination allows it to exhibit distinct chemical and biological properties compared to other tetrazole derivatives .
Eigenschaften
Molekularformel |
C11H12N4O2 |
---|---|
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
[3-(tetrazol-1-yl)phenyl] butanoate |
InChI |
InChI=1S/C11H12N4O2/c1-2-4-11(16)17-10-6-3-5-9(7-10)15-8-12-13-14-15/h3,5-8H,2,4H2,1H3 |
InChI-Schlüssel |
DCZVSEVCSUWCMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1=CC=CC(=C1)N2C=NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.